molecular formula C17H25BFNO3 B6330927 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester;  97% CAS No. 2096340-24-6

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester; 97%

Cat. No. B6330927
M. Wt: 321.2 g/mol
InChI Key: WQSGKNHMADGUBH-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester; 97%” is a type of boronic ester. It has a molecular formula of C17H25BFNO3 and a molecular weight of 321.2 g/mol. The pinacol boronic ester group (Bpin) in this compound is synthetically versatile and is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Synthesis Analysis

The synthesis of boronic esters like this compound often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .


Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87) . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Boronic esters like this compound are valuable building blocks in organic synthesis. They are used in various reactions, including functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .

Scientific Research Applications

Lewis Acid Receptors in Polymeric Membranes

Phenylboronic acid pinacol ester compounds, such as 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, have been investigated for their potential as Lewis acid receptors of fluoride ions in polymeric membranes. These compounds, due to their unique structure, exhibit specific interactions with fluoride ions, which could be useful in various analytical applications (Jańczyk et al., 2012).

Room-Temperature Phosphorescence

Arylboronic esters have shown unexpected room-temperature phosphorescence in the solid state. This remarkable property challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence of these compounds, including phenylboronic acid pinacol ester, opens new avenues for material science and photophysical research (Shoji et al., 2017).

Synthesis of Arylboronic Acid Pinacol Esters

Research has been conducted on the synthesis of arylboronic acid pinacol esters from fluoroarenes, a process that involves C-F bond activation and transmetalation. These synthesized esters are integral to various chemical reactions and could be used in the production of diverse chemical compounds (Zhou et al., 2016).

H2O2-Cleavable Poly(ester-amide)s

Phenylboronic acid esters, such as the one , have been used in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers show potential as H2O2-responsive delivery vehicles, with applications in drug delivery and other biomedical areas (Cui et al., 2017).

Fluorescent Probes for Tyrosinase Detection

Arylboronic acid pinacol esters have been used in the development of fluorescent probes for the detection of tyrosinase, a biomarker for melanoma. These probes rely on the specific reaction of the boronic acid ester with tyrosinase, leading to a fluorescent signal. This application demonstrates the potential of these compounds in biosensing and medical diagnostics (Li et al., 2018).

Future Directions

The use of boronic esters like this compound in organic synthesis is a growing field, with potential applications in the development of new drugs and drug delivery devices. Future research will likely continue to explore the properties of these compounds and develop new methods for their synthesis and use .

properties

IUPAC Name

4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGKNHMADGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124653
Record name Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

CAS RN

2096340-24-6
Record name Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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